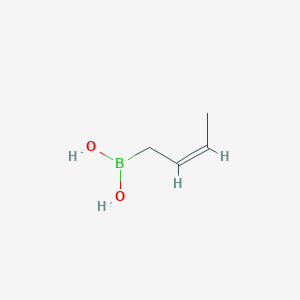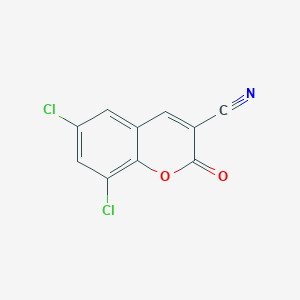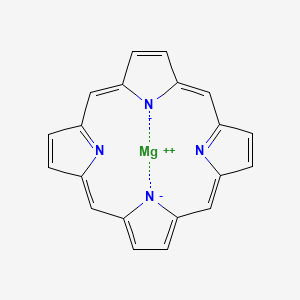![molecular formula C15H18N2O2 B15234093 3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one](/img/structure/B15234093.png)
3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinone derivatives. These compounds are known for their versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both a dimethylamino group and a vinyl group in its structure makes it a unique compound with distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one typically involves the reaction of 3-(dimethylamino)benzoic acid with 1-vinylpyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.
Substitution: Reagents like alkyl halides for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of 3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one involves its interaction with specific molecular targets. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The vinyl group can participate in covalent bonding with target molecules, leading to changes in their function .
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)benzoyl chloride: Similar structure but lacks the vinyl group.
1-Vinylpyrrolidin-2-one: Similar structure but lacks the dimethylamino group.
Pyrrolidin-2-one derivatives: Various derivatives with different substituents on the pyrrolidinone ring.
Uniqueness
3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one is unique due to the presence of both the dimethylamino and vinyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C15H18N2O2 |
|---|---|
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
3-[3-(dimethylamino)benzoyl]-1-ethenylpyrrolidin-2-one |
InChI |
InChI=1S/C15H18N2O2/c1-4-17-9-8-13(15(17)19)14(18)11-6-5-7-12(10-11)16(2)3/h4-7,10,13H,1,8-9H2,2-3H3 |
Clave InChI |
CIWKRMFBLOMKKV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC(=C1)C(=O)C2CCN(C2=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]furan-2-yl}-2-chlorobenzoic acid](/img/structure/B15234026.png)


![methyl 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15234041.png)

![4-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-4,4,6a,6b,8a,11,14b-heptamethyl-11-octadecoxycarbonyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B15234053.png)


![4-Chloro-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one](/img/structure/B15234065.png)
![((3aR,4R,6aS)-2,2-Dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B15234076.png)
![5-Chloro-2-methylfuro[3,2-b]pyridine](/img/structure/B15234077.png)

